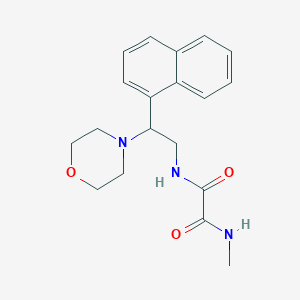

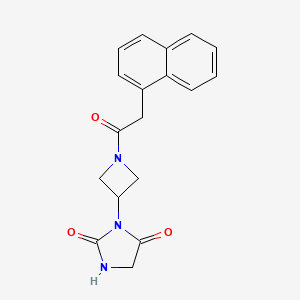

![molecular formula C21H21N3O3 B2516113 2-[(オキサン-4-イル)メトキシ]-N-(キノリン-8-イル)ピリジン-4-カルボキサミド CAS No. 2034243-40-6](/img/structure/B2516113.png)

2-[(オキサン-4-イル)メトキシ]-N-(キノリン-8-イル)ピリジン-4-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular formula of QTP-1 is C21H21N3O3, and it has a molecular weight of 363.417. The exact structure would require more specific information or advanced analytical techniques to determine.

作用機序

Target of Action

Related compounds such as 4-hydroxy-2-quinolones have been found to have interesting pharmaceutical and biological activities , suggesting that this compound may also interact with biological targets to exert its effects.

Mode of Action

It’s worth noting that similar compounds have been found to undergo reactions such as epoxidation and subsequent friedel–crafts alkylation . These reactions could potentially alter the structure of the target molecules, thereby influencing their function.

Biochemical Pathways

The synthesis of related compounds has been found to involve the formation of fused ring systems , which could potentially interact with various biochemical pathways.

Result of Action

Related compounds have been found to have unique biological activities , suggesting that this compound may also have significant effects at the molecular and cellular levels.

実験室実験の利点と制限

One advantage of using N-(quinolin-8-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide in lab experiments is its ability to exhibit cytotoxic activity against several types of cancer cells. N-(quinolin-8-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide also exhibits antibacterial activity, making it a potential candidate for the development of new antibacterial agents. However, one limitation of using N-(quinolin-8-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide in lab experiments is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration of N-(quinolin-8-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide to minimize toxicity.

将来の方向性

There are several future directions for the study of N-(quinolin-8-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide. One direction is the development of N-(quinolin-8-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide derivatives with improved cytotoxic activity and reduced toxicity to normal cells. Another direction is the study of N-(quinolin-8-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide in combination with other anticancer agents to enhance its cytotoxic effects. The potential of N-(quinolin-8-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide as an antibacterial agent also warrants further investigation. In addition, the study of N-(quinolin-8-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide in animal models is needed to determine its efficacy and safety in vivo.

Conclusion

In conclusion, N-(quinolin-8-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a small molecule that has gained attention in scientific research due to its potential applications in various fields. N-(quinolin-8-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide exhibits cytotoxic activity against several types of cancer cells, antibacterial activity, and anti-inflammatory effects in neurological disorders. Further studies are needed to determine the optimal dosage and administration of N-(quinolin-8-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide to minimize toxicity. The study of N-(quinolin-8-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide derivatives and combination therapy also holds promise for the development of new anticancer agents.

合成法

The synthesis of N-(quinolin-8-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide involves the reaction of 8-chloroquinoline-5-carboxylic acid with 2-amino-4-(tetrahydro-2H-pyran-4-yl) phenol in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then coupled with isonicotinoyl chloride to form N-(quinolin-8-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide.

科学的研究の応用

結晶成長と特性評価: 研究者は、ゆっくりとした蒸発溶液成長技術を用いて、2-メトキシ-4-ニトロアニリン(化合物の誘導体)の単結晶を成長させてきました。 これらの結晶は、フォトルミネッセンス研究で緑色発光を示します 。結晶構造は、単結晶および粉末X線回折分析によって確認されました。

非線形光学(NLO)特性: 2-メトキシ-4-ニトロアニリンのような有機材料は、NLO用途に貴重です。これらの非局在化したπ電子雲は、効率的な非線形応答を可能にします。 これらの特性は、レーザー分光法、光変調器、光通信、および高速情報処理などの分野で重要です .

合成方法と縮合環系

この化合物は、キノリン-2,4-ジオン誘導体に関連しています。以下は私たちが知っていることです。

- 互変異性体: キノリン-2,4-ジオン(化合物のコア構造)は、カルボニル基と窒素原子を含む異なる互変異性体形で存在します。 これらの形態を理解することは、新規な縮合環系を設計し、その合成的有用性を探求するために不可欠です .

特性

IUPAC Name |

2-(oxan-4-ylmethoxy)-N-quinolin-8-ylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c25-21(24-18-5-1-3-16-4-2-9-23-20(16)18)17-6-10-22-19(13-17)27-14-15-7-11-26-12-8-15/h1-6,9-10,13,15H,7-8,11-12,14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVFALHKMNGBDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

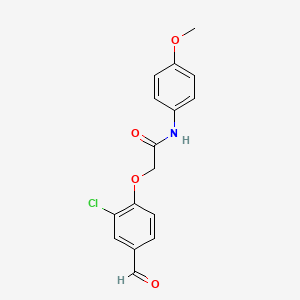

![2-[(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid](/img/structure/B2516035.png)

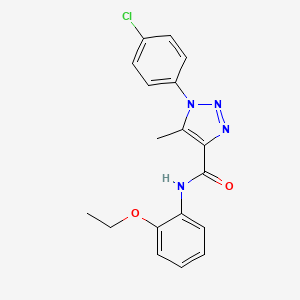

![Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate](/img/structure/B2516037.png)

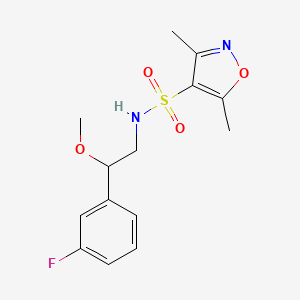

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-2-yl)methanone](/img/structure/B2516044.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2516048.png)

![2-[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione](/img/structure/B2516049.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2516050.png)